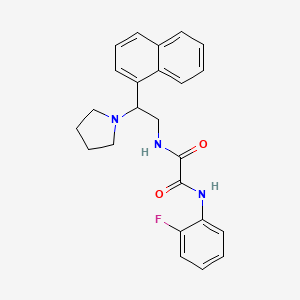

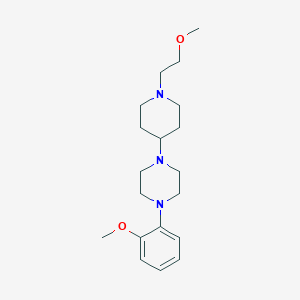

N1-(2-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as FNAOI, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FNAOI belongs to the oxalamide family and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Scientific Research Applications

Electrolytic Partial Fluorination

Electrolytic partial fluorination of organic compounds, including derivatives of naphthalene and pyrrolidine, is significant in regioselective anodic fluorination. These processes yield fluorinated products from naphthalene derivatives selectively at specific carbon positions using certain reagents and conditions, leading to high yields of α-fluoro compounds. This method demonstrates the applicability of the compound in synthesizing regioselectively fluorinated products which are crucial in pharmaceuticals and agrochemicals (Higashiya, Sato, & Fuchigami, 1998).

Chemosensors for Metal Ions

The compound's derivatives have been utilized in creating chemosensors for transition metal ions. Specifically, the synthesis and characterization of certain derivatives have shown remarkable selectivity towards Cu2+ ions in various mixtures, with the complexation accompanied by a significant color change. These chemosensors' molecular recognition abilities toward metal ions highlight their potential in environmental monitoring and biomedical diagnostics (Gosavi-Mirkute et al., 2017).

Organic Synthesis and Antiviral Activities

The synthesis of certain 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates from the parent compound and their conversion into a variety of heterocyclic systems underscore their utility in organic synthesis. Some derivatives have shown promising antiviral activity against the H5N1 virus, indicating the compound's role in developing new antiviral agents (Flefel et al., 2014).

Antibacterial Agents

The compound's framework has been adapted in synthesizing antibacterial agents, notably through modifications that enhance the activity against a range of bacterial pathogens. These adaptations have yielded compounds with significant antibacterial properties, warranting further biological study and potential application in treating bacterial infections (Egawa et al., 1984).

Conducting Polymers and Electron Transfer

Derivatives have also found application in creating conducting polymers and in studies on electron transfer, essential for developing electronic and photovoltaic devices. These applications demonstrate the compound's versatility in materials science and its potential in creating advanced materials for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

properties

IUPAC Name |

N'-(2-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-20-12-3-4-13-21(20)27-24(30)23(29)26-16-22(28-14-5-6-15-28)19-11-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUZRIZJCNBTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)

![Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2855588.png)

![1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate](/img/structure/B2855594.png)

![tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B2855595.png)

![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride](/img/structure/B2855596.png)

![5-benzyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2855598.png)

![N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide](/img/structure/B2855601.png)